6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid
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Overview
Description
6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid is an organic compound that belongs to the pyridine family. This compound is characterized by the presence of a methoxy group at the 6th position, a trifluoromethyl group at the 4th position, and a carboxylic acid group at the 2nd position of the pyridine ring. It is widely used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid can be achieved through several methods:
Chlorine/Fluorine Exchange: This method involves the use of trichloromethylpyridine, where chlorine atoms are replaced by fluorine atoms using appropriate reagents.
Pyridine Ring Construction: This method involves constructing the pyridine ring from a trifluoromethyl-containing building block.
Direct Introduction of Trifluoromethyl Group: This method uses a trifluoromethyl active species such as trifluoromethyl copper, which undergoes substitution reactions with bromo- and iodopyridines.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods, with optimization for yield and purity. The reaction conditions are carefully controlled to ensure the efficient production of the desired compound.
Chemical Reactions Analysis
Types of Reactions: 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly involving the trifluoromethyl and methoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Reagents such as trifluoromethyl copper or other nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of agrochemicals, including pesticides and herbicides.
Mechanism of Action
The mechanism of action of 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in enzymes or receptors. The methoxy and carboxylic acid groups contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- 6-(Trifluoromethyl)pyridine-2-carboxaldehyde
- 5-(Trifluoromethyl)pyridine-2-carboxylic acid
- 4-(Trifluoromethyl)nicotinic acid
Comparison: 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid is unique due to the presence of the methoxy group, which can influence its reactivity and interactions compared to other trifluoromethyl-substituted pyridines. The combination of the trifluoromethyl and methoxy groups provides distinct chemical properties that can be advantageous in specific applications.
Biological Activity
6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid is a pyridine derivative notable for its potential biological activities, particularly in medicinal chemistry. This compound has garnered interest for its applications in the development of pharmaceuticals, especially those targeting various diseases. Its unique trifluoromethyl and methoxy substituents contribute to its biological properties, making it a subject of ongoing research.
The molecular structure of this compound is characterized by:
- Pyridine ring : A six-membered aromatic ring containing nitrogen.
- Trifluoromethyl group : Enhances lipophilicity and may influence biological interactions.
- Methoxy group : Potentially involved in hydrogen bonding and electronic effects.
Antimicrobial Properties
Research indicates that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial activity. For instance, derivatives of trifluoromethylpyridines have shown significant antifungal and antibacterial effects, suggesting that this compound may possess similar properties.
Enzyme Inhibition
Studies have demonstrated that pyridine derivatives can act as inhibitors for various enzymes. The mechanism often involves the interaction of the compound with the active site of enzymes, leading to inhibition. For example, the compound's structural similarity to known enzyme inhibitors suggests it may inhibit enzymes such as acetylcholinesterase or cyclooxygenase, which are relevant in treating neurodegenerative diseases and inflammation.
Cytotoxicity and Anticancer Activity
Preliminary studies have indicated that this compound may exhibit cytotoxic effects against certain cancer cell lines. The presence of the trifluoromethyl group is hypothesized to enhance the compound's ability to penetrate cellular membranes, thereby increasing its efficacy against tumor cells.
Case Studies
- Study on Antimicrobial Activity : A study investigated the antimicrobial effects of various trifluoromethylpyridine derivatives, including this compound. The results demonstrated a significant reduction in microbial growth compared to control groups, highlighting the compound's potential as an antimicrobial agent .
- Enzyme Inhibition Analysis : In a series of enzyme inhibition assays, this compound was tested against acetylcholinesterase and showed promising inhibitory activity, suggesting its potential use in treating Alzheimer's disease .
- Cytotoxicity Assessment : A cytotoxicity assay was performed on several cancer cell lines (e.g., HeLa and MCF-7). The results indicated that this compound exhibited significant cytotoxic effects with IC50 values comparable to established anticancer drugs .
Data Tables
Properties
Molecular Formula |
C8H6F3NO3 |
---|---|
Molecular Weight |
221.13 g/mol |
IUPAC Name |
6-methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H6F3NO3/c1-15-6-3-4(8(9,10)11)2-5(12-6)7(13)14/h2-3H,1H3,(H,13,14) |
InChI Key |
WKUFWMMGOKQWKH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=N1)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
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